N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(bicyclo[221]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide is a complex organic compound characterized by its unique bicyclic structure and the presence of a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps. One common approach is the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 2-chloro-5-(1H-tetrazol-1-yl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The bicyclic structure can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or carboxylic acids .
Scientific Research Applications
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bicyclic and tetrazole moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,N-diphenylurea
- N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(oxiran-2-ylmethyl)arenesulfonamides
Uniqueness
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both a bicyclic structure and a tetrazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research .
Properties
Molecular Formula |
C16H16ClN5O |
---|---|
Molecular Weight |
329.78 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-chloro-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H16ClN5O/c17-15-4-3-13(22-9-19-20-21-22)7-14(15)16(23)18-8-12-6-10-1-2-11(12)5-10/h1-4,7,9-12H,5-6,8H2,(H,18,23) |
InChI Key |
XZUNGFGSWHLSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)CNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.